molecular formula C13H15NO B1273553 1-butyl-1H-indole-3-carbaldehyde CAS No. 119491-09-7

1-butyl-1H-indole-3-carbaldehyde

Cat. No. B1273553
M. Wt: 201.26 g/mol
InChI Key: DOMRUOQXWPPSQH-UHFFFAOYSA-N
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Description

1-butyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound that has been extensively studied due to its importance as an intermediate in the synthesis of various biologically active compounds and indole alkaloids. The indole moiety is a prevalent structure in many natural products and pharmaceuticals, making the chemistry of indole derivatives a significant area of research.

Synthesis Analysis

The synthesis of indole derivatives, such as 1-butyl-1H-indole-3-carbaldehyde, often involves multi-component reactions that allow for the efficient construction of complex molecules. A three-component, one-pot domino reaction has been developed that combines the allylindation of 1H-indole-3-carbaldehyde with the dehydrative alkylation of stabilized C-nucleophiles or N-nucleophiles, leading to variously functionalized indolylbutenes . This method represents a highly efficient approach to access a wide range of indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated through crystallography. For instance, the crystal structure of a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, shows a dihedral angle of 70.18° between the indole and the 4-methoxyphenyl ring systems . Such structural analyses are crucial for understanding the conformation and potential reactivity of indole derivatives.

Chemical Reactions Analysis

Indole-3-carbaldehyde derivatives are versatile intermediates in organic synthesis. They readily undergo C–C and C–N coupling reactions and reductions, making them valuable precursors for the construction of heterocyclic derivatives . These reactions are pivotal for the synthesis of many biologically active compounds, highlighting the importance of indole-3-carbaldehyde chemistry in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1-butyl-1H-indole-3-carbaldehyde are influenced by their molecular structure. The presence of the carbonyl group on the indole ring makes these compounds reactive towards nucleophiles, and their crystalline structure can be stabilized by van der Waals forces . These properties are essential for the design and development of new compounds with desired biological activities.

Scientific Research Applications

Multicomponent Reactions in Chemistry

  • Field : Chemistry
  • Application : Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Method : The inherent functional groups (CO) in indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily, making it an ideal precursor for the synthesis of various heterocyclic derivatives .
  • Results : This method is generally high-yielding, operationally friendly, time- and cost-effective, complying with the green chemistry criteria .

Biosynthesis of Indole Derivatives in Plants

  • Field : Plant Physiology
  • Application : Indole-3-carbaldehyde and its derivatives are involved in the biosynthesis of indole-3-carboxylic acid derivatives in Arabidopsis, a model plant species .
  • Method : The biosynthesis involves the conversion of tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
  • Results : The total accumulation level of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives was found to be similar to that of camalexin, a characteristic phytoalexin of Arabidopsis .

Antifungal Properties

  • Field : Biology
  • Application : Indole-3-carbaldehyde has antifungal properties and provides protection from chytridiomycosis in amphibian species which carry Janthinobacterium lividum on their skin .
  • Method : The exact method of application or experimental procedures is not specified in the source .
  • Results : The presence of indole-3-carbaldehyde on the skin of certain amphibian species has been associated with a decreased incidence of chytridiomycosis .

Safety And Hazards


  • Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–19. Read more
  • 1-Butyl-1h-indole-3-carbaldehyde. MilliporeSigma. Link

properties

IUPAC Name

1-butylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-3-8-14-9-11(10-15)12-6-4-5-7-13(12)14/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRUOQXWPPSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297106
Record name 1-Butyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-indole-3-carbaldehyde

CAS RN

119491-09-7
Record name 1-Butyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119491-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Haudecoeur, A Ahmed-Belkacem, W Yi… - Journal of medicinal …, 2011 - ACS Publications
We have identified naturally occurring 2-benzylidenebenzofuran-3-ones (aurones) as new templates for non-nucleoside hepatitis C virus (HCV) RNA-dependent RNA polymerase (…
Number of citations: 129 pubs.acs.org
XM Zhou, QY Li, X Lu, RRY Bheemanaboina… - European Journal of …, 2023 - Elsevier
The increasing incidence of antibiotic resistance has forced the development of unique antimicrobials with novel multitargeting mechanisms to combat infectious diseases caused by …
Number of citations: 2 www.sciencedirect.com
李迪, 孙建强, 许丙嵩, 陈浩, 周乐, 胡磊, 王慧 - 应用化学, 2020 - ccspublishing.org.cn
… Abstract: A novel chalcone derivative (E)-3-(1-butyl-1H-indol-3-yl)-1-(pyridin-2-yl)prop-2-en -1-one (L) was designed and synthesized from 1-butyl-1H-indole-3-carbaldehyde and 1-(…
Number of citations: 2 www.ccspublishing.org.cn

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